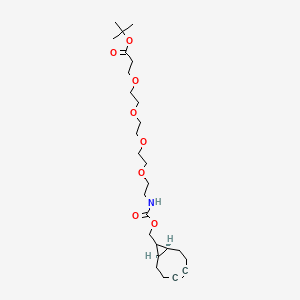
Endo-bcn-peg4-T-butylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-bcn-peg4-T-butylester is a compound used primarily in click chemistry as a linker. It contains a BCN (bicyclo[6.1.0]nonyne) group and a t-butyl protected carboxyl group. The BCN group can react with azide-tagged molecules, making it useful in various bioconjugation applications .
Preparation Methods
The synthesis of endo-bcn-peg4-T-butylester involves several steps. The BCN group is typically synthesized through a series of cycloaddition reactions. The t-butyl ester is introduced to protect the carboxyl group, preventing self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . Industrial production methods often involve large-scale synthesis using automated reactors to ensure high purity and yield .
Chemical Reactions Analysis
Endo-bcn-peg4-T-butylester undergoes several types of chemical reactions:
Cycloaddition Reactions: The BCN group readily reacts with azide-bearing molecules to form a bicyclic triazole linkage.
Deprotection Reactions: The t-butyl ester can be converted to a free carboxyl group under acidic conditions.
Amide Coupling: The free carboxyl group can undergo further amide coupling and conjugate onto another biomolecule through standard amide coupling reactions.
Common reagents used in these reactions include azides for cycloaddition and acids for deprotection. The major products formed include bicyclic triazole linkages and free carboxyl groups .
Scientific Research Applications
Endo-bcn-peg4-T-butylester has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Used in the development of drug delivery systems and diagnostic tools.
Industry: Employed in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of endo-bcn-peg4-T-butylester involves the reaction of the BCN group with azide-tagged molecules to form a stable bicyclic triazole linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems . The t-butyl ester protects the carboxyl group until it is needed for further reactions, ensuring the stability and specificity of the compound .
Comparison with Similar Compounds
Endo-bcn-peg4-T-butylester is unique due to its combination of a BCN group and a t-butyl protected carboxyl group. Similar compounds include:
Endo-bcn-peg4-acid: Lacks the t-butyl protection, making it more reactive but less stable.
Endo-bcn-peg4-amine: Contains an amine group instead of a carboxyl group, altering its reactivity and applications.
These similar compounds highlight the versatility and specificity of this compound in various applications.
Properties
Molecular Formula |
C26H43NO8 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H43NO8/c1-26(2,3)35-24(28)10-12-30-14-16-32-18-19-33-17-15-31-13-11-27-25(29)34-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29)/t21-,22+,23? |
InChI Key |
BSCLHAMNOSOPKH-AIZNXBIQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















